4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole
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Overview
Description
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H13IN2, is characterized by the presence of a cyclopropyl group, an iodine atom, and an isopropyl group attached to the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-cyclopropyl-1-isopropyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the iodine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Deiodinated pyrazoles.
Scientific Research Applications
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-1-isobutyl-1H-pyrazole
- 3-Iodo-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Uniqueness
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C9H13IN2 |
---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-cyclopropyl-5-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H13IN2/c1-6(2)12-9(10)8(5-11-12)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KQHCVLVADBKAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C2CC2)I |
Origin of Product |
United States |
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